1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly interesting due to its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods . This approach allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of peptide-based inhibitors.
Medicine: Boc-protected amino acids are used in the development of pharmaceuticals, including enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Uniqueness
1-(((tert-Butoxycarbonyl)amino)methyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and other molecules where rigidity is desired.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-methyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-5-12(6-8,9(14)15)7-13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
VWSDRDFHQLLNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.